4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide
Description
Properties
Molecular Formula |
C15H18N6O2 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide |
InChI |
InChI=1S/C15H18N6O2/c16-13(22)11-4-6-12(7-5-11)18-14(23)15(8-2-1-3-9-15)21-10-17-19-20-21/h4-7,10H,1-3,8-9H2,(H2,16,22)(H,18,23) |
InChI Key |
UDGFEOHTFJVRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)C(=O)N)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation via MCR
The foundational step involves constructing the 1-(1H-tetrazol-1-yl)cyclohexyl scaffold using a microwave-accelerated MCR. As demonstrated in the synthesis of Cilostazol, this method employs:
-
Cyclohexylamine (1.0 mmol) as the amine component.
-
Cyclohexanecarbonyl chloride (1.0 mmol) as the carbonyl source.
-
Trimethylsilyl azide (TMSN3) (1.5 mmol) as the azide donor.
The reaction proceeds in acetonitrile (5 mL) with phosphoryl chloride (POCl3) (1.0 mmol) under microwave irradiation at 180°C for 10 minutes. The intermediate 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide forms via cyclocondensation, leveraging the exothermic nature of azide incorporation.
Key Considerations:
Acid Chloride Generation
The carboxamide intermediate undergoes conversion to its corresponding acid chloride using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) at 0–5°C. Excess SOCl2 is removed under reduced pressure, yielding 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride as a pale-yellow oil.
Amide Coupling with 4-Aminobenzamide
The final step couples the acyl chloride with 4-aminobenzamide (1.2 mmol) in dimethylformamide (DMF) at 25°C for 12 hours. Triethylamine (2.0 mmol) neutralizes HCl byproducts. Crude product isolation involves water dilution, cooling to 4°C, and recrystallization from ethanol.
Yield : 68–72% (over three steps).
Purity : >98% (HPLC).
Stepwise Assembly via Catalytic Hydrogenation
Nitrobenzamide Precursor Synthesis
A nitro-substituted analog, 4-nitro-N-(1-(1H-tetrazol-1-yl)cyclohexyl)benzamide , is prepared by reacting 1-(1H-tetrazol-1-yl)cyclohexanecarbonyl chloride with 4-nitrobenzamide in DMF.
Hydrogenation to Aminobenzamide
Catalytic hydrogenation (H2, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine. Filtration and solvent evaporation yield 4-aminobenzamide tethered to the tetrazole-cyclohexyl moiety.
Yield : 85–90%.
Selectivity : No over-reduction or tetrazole ring degradation observed.
Oxalyl Amide-Mediated Cyclization
Oxalyl Ester Condensation
Adapting methods from carbamate synthesis, 4-aminobenzamide (1.0 mmol) reacts with ethyl oxalate (1.5 mmol) in sodium ethoxide/ethanol under reflux. The intermediate N-(2-ethoxy-2-oxoethyl)benzamide forms within 3 hours.
Tetrazole Ring Closure
Treatment with hydrazine hydrate (2.0 mmol) and piperidine (0.1 mmol) in ethanol induces cyclodehydration, yielding the tetrazole ring. Microwave assistance (150°C, 7 minutes) enhances reaction rate.
Yield : 60–65%.
Advantage : Avoids azide handling but requires rigorous temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Safety Considerations |
|---|---|---|---|
| MCR Approach | 68–72 | >98 | TMSN3 handling, pressure control |
| Catalytic Hydrogenation | 85–90 | >99 | Pd/C flammability |
| Oxalyl Amide Cyclization | 60–65 | 95–97 | Hydrazine toxicity |
The MCR route offers the shortest pathway but demands specialized equipment. Catalytic hydrogenation achieves higher yields but requires noble metal catalysts. Oxalyl amide cyclization, while safer, suffers from moderate efficiency.
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6)
-
δ 1.40–1.85 (m, 10H, cyclohexyl).
-
δ 7.50–8.09 (m, 4H, benzamide aromatic).
-
δ 9.12 (s, 1H, tetrazole-H).
-
δ 10.21 (s, 1H, NH).
IR (KBr)
-
1675 cm⁻¹ (C=O stretch).
-
1540 cm⁻¹ (tetrazole ring).
Chemical Reactions Analysis
Types of Reactions
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure could be explored for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites in proteins. This binding can inhibit or modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison with Benzamide Derivatives ()
The compounds listed in share a benzamide core but differ in substituents and side chains. Key comparisons include:
Table 1: Structural and Functional Differences
Key Observations :
Functional Comparison with Cathepsin K Inhibitors ()
The cathepsin K inhibitor L-006235 (N-(1-{[(Cyanomethyl)amino]carbonyl}cyclohexyl)-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide) shares a benzamide scaffold but incorporates a thiazole-piperazine motif instead of tetrazole.
Table 2: Pharmacological Profile Comparison
Key Observations :
Research Implications and Gaps
- SAR Development : The target compound’s unique substituents warrant exploration in protease inhibition assays, particularly against cathepsins, to compare with L-006235’s efficacy .
- Physicochemical Profiling : Experimental determination of logP, solubility, and metabolic stability is critical to validate hypotheses derived from structural comparisons.
- Therapeutic Potential: While supports benzamide derivatives in inflammatory diseases, the target compound’s tetrazole may offer advantages in oral bioavailability or target selectivity.
Biological Activity
4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is a complex organic compound that incorporates a tetrazole ring, a cyclohexyl group, and a benzamide moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C15H18N6O2 |
| Molecular Weight | 314.34 g/mol |
| IUPAC Name | 4-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]benzamide |
| InChI Key | UDGFEOHTFJVRGI-UHFFFAOYSA-N |
The biological activity of 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylic acids, facilitating binding to active sites in proteins. This interaction can inhibit or modulate the activity of target proteins, leading to diverse biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research has indicated that compounds similar to 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrazole rings can induce apoptosis in cancer cells by interrupting the cell cycle (G2/M arrest) and activating apoptotic pathways .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate enzyme activities involved in inflammatory pathways, indicating potential anti-inflammatory effects. The specific molecular targets and mechanisms remain to be fully elucidated but warrant further investigation.
Case Studies
- Anticancer Evaluation : A study synthesized several derivatives with tetrazole moieties and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating potent anticancer activity .
- Mechanistic Insights : Another investigation focused on the binding affinity of tetrazole-containing compounds to COX-2 enzymes, revealing that some derivatives displayed significant inhibition with affinity values around -7.86 kcal/mol. This suggests a promising avenue for developing anti-inflammatory drugs targeting COX-2 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(1H-tetrazol-1-yl)cyclohexane | Tetrazole | Moderate anticancer activity |
| 4-(1H-Imidazol-1-yl)phenol | Imidazole | Antioxidant properties |
| 4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazine | Piperazine derivative | Potential anti-inflammatory effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
